molecular formula C24H19FN2O3S B3515988 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B3515988
M. Wt: 434.5 g/mol
InChI Key: MKTIXPUTGDSOQN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The presence of fluorine and methoxy (OCH3) groups could influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be deduced by spectroscopic methods such as IR and NMR . The presence of specific functional groups like amide, thiazole, fluorobenzene, and methoxyphenyl would give characteristic signals in these spectra.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like amide and nonpolar groups like benzene might affect its solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for this compound could involve further studies to understand its properties, reactivity, and potential applications. It might also be interesting to explore its biological activity if it’s intended to be used as a drug .

Properties

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-29-19-11-5-15(6-12-19)21-22(16-7-13-20(30-2)14-8-16)31-24(26-21)27-23(28)17-3-9-18(25)10-4-17/h3-14H,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIXPUTGDSOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Reactant of Route 5
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N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Reactant of Route 6
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N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

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